molecular formula C12H13FO2 B11723127 1-(3-Fluoro-5-methylphenyl)cyclobutanecarboxylic Acid

1-(3-Fluoro-5-methylphenyl)cyclobutanecarboxylic Acid

Katalognummer: B11723127
Molekulargewicht: 208.23 g/mol
InChI-Schlüssel: NELHTZSXAAUBNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Fluoro-5-methylphenyl)cyclobutanecarboxylic Acid is a research chemical with the molecular formula C12H13FO2 and a molecular weight of 208.23 g/mol. It is a useful building block in organic synthesis and has applications in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1-(3-Fluoro-5-methylphenyl)cyclobutanecarboxylic Acid involves several steps. One common method includes the reaction of 3-fluoro-5-methylbenzene with cyclobutanecarboxylic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(3-Fluoro-5-methylphenyl)cyclobutanecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where the fluorine atom or other substituents on the aromatic ring are replaced by other functional groups using reagents like halogens or nucleophiles.

Wissenschaftliche Forschungsanwendungen

1-(3-Fluoro-5-methylphenyl)cyclobutanecarboxylic Acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Fluoro-5-methylphenyl)cyclobutanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, altering their activity and leading to various biological responses. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects.

Vergleich Mit ähnlichen Verbindungen

1-(3-Fluoro-5-methylphenyl)cyclobutanecarboxylic Acid can be compared with other similar compounds such as:

    1-(3-Methylphenyl)cyclobutanecarboxylic Acid: Lacks the fluorine atom, which may result in different chemical and biological properties.

    1-(3-Fluoro-4-methylphenyl)cyclobutanecarboxylic Acid: The position of the methyl group is different, potentially affecting its reactivity and interactions.

    Cyclobutanecarboxylic Acid: The absence of the aromatic ring and substituents makes it a simpler compound with different applications.

Eigenschaften

Molekularformel

C12H13FO2

Molekulargewicht

208.23 g/mol

IUPAC-Name

1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H13FO2/c1-8-5-9(7-10(13)6-8)12(11(14)15)3-2-4-12/h5-7H,2-4H2,1H3,(H,14,15)

InChI-Schlüssel

NELHTZSXAAUBNY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)F)C2(CCC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.